

SAR7334 hydrochloride TRPC6 channel blocker

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SAR7334 hydrochloride

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An In-Depth Technical Guide to **SAR7334 Hydrochloride**: A Potent and Selective TRPC6 Channel Blocker

Introduction

SAR7334 hydrochloride is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2] TRPC6 is a non-selective cation channel that mediates the influx of calcium (Ca^{2+}) and sodium (Na^{+}) into cells, playing a crucial role in a multitude of physiological processes.[3][4] Gain-of-function mutations and upregulation of TRPC6 have been implicated in the pathogenesis of various diseases, most notably in kidney disorders such as familial focal segmental glomerulosclerosis (FSGS), as well as in pulmonary hypertension and cardiovascular diseases.[5][6][7][8]

Developed as a research tool, SAR7334 provides high potency and selectivity for TRPC6 over other TRPC channel family members, along with oral bioavailability, making it invaluable for investigating the physiological and pathological roles of TRPC6 in both in vitro and in vivo models.[9][10] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the chemical properties, mechanism of action, pharmacological profile, and experimental applications of **SAR7334 hydrochloride**.

Chemical and Physical Properties

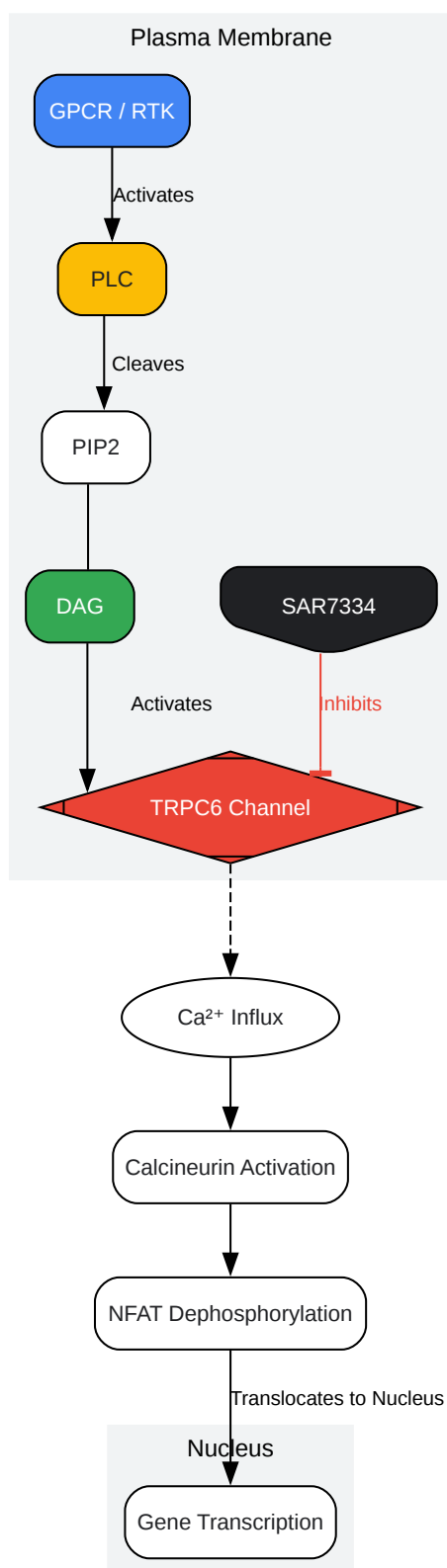
SAR7334 is an aminoindanol derivative.[9] Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
Formal Name	4-[[[(1R,2R)-2-[(3R)-3-Amino-1-piperidiny]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile, dihydrochloride	[11]
CAS Number	1333207-63-8	[11][12]
Molecular Formula	C ₂₁ H ₂₂ ClN ₃ O · 2HCl	[11]
Formula Weight	440.79 g/mol	[12]
Purity	≥98%	
Appearance	Crystalline solid	[11]
Solubility	DMSO: ≥125.4 mg/mL Ethanol: ≥106.4 mg/mL Water: Soluble to 100 mM	[13]

Mechanism of Action and Signaling Pathways

TRPC6 is a receptor-activated and second messenger-operated channel. Its activation is primarily mediated by the phospholipase C (PLC) signaling pathway. Agonist binding to G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) activates PLC, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). While IP₃ triggers calcium release from intracellular stores, DAG directly activates TRPC6 at the plasma membrane, leading to Ca²⁺ influx.

SAR7334 acts as a direct blocker of the TRPC6 channel pore, preventing the influx of cations. [9][10] This inhibition effectively decouples receptor stimulation from the downstream consequences of TRPC6-mediated calcium entry, such as the activation of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway, which is implicated in gene transcription related to cell growth, differentiation, and apoptosis.[5]



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TRPC6 signaling pathway and inhibition by SAR7334.

Pharmacological Profile

Potency and Selectivity

SAR7334 exhibits high potency for the TRPC6 channel, with IC₅₀ values in the low nanomolar range.[\[9\]](#)[\[10\]](#) It shows significant selectivity for TRPC6 over its closest homologs, TRPC3 and TRPC7, and has no reported effect on TRPC4 and TRPC5 channels.[\[9\]](#)[\[10\]](#)[\[14\]](#)

Target Channel	Assay Type	IC ₅₀ Value (nM)	Reference
TRPC6	Whole-Cell Patch-Clamp	7.9	[1] [9] [10] [14]
TRPC6	Ca ²⁺ Influx Assay	9.5	[9] [10] [14]
TRPC3	Ca ²⁺ Influx Assay	282	[9] [10] [14]
TRPC7	Ca ²⁺ Influx Assay	226	[9] [10] [14]
TRPC4	Ca ²⁺ Influx Assay	Not affected	[9] [10]
TRPC5	Ca ²⁺ Influx Assay	Not affected	[9] [10]

Pharmacokinetics

Pharmacokinetic studies in rodents have demonstrated that SAR7334 is orally bioavailable and suitable for chronic in vivo administration.[\[9\]](#)[\[10\]](#)[\[14\]](#)

Parameter	Details	Reference
Animal Model	Male Sprague Dawley rats	[9]
Administration	Single oral gavage	[9]
Dose	10 mg/kg	[9][14]
Vehicle	30% glycoetherol/cremophor (75/25) in 70% glucose (5%) solution	[9]
Outcome	Compound is suitable for chronic oral administration, achieving plasma levels sufficient for in vivo studies.	[9][10]

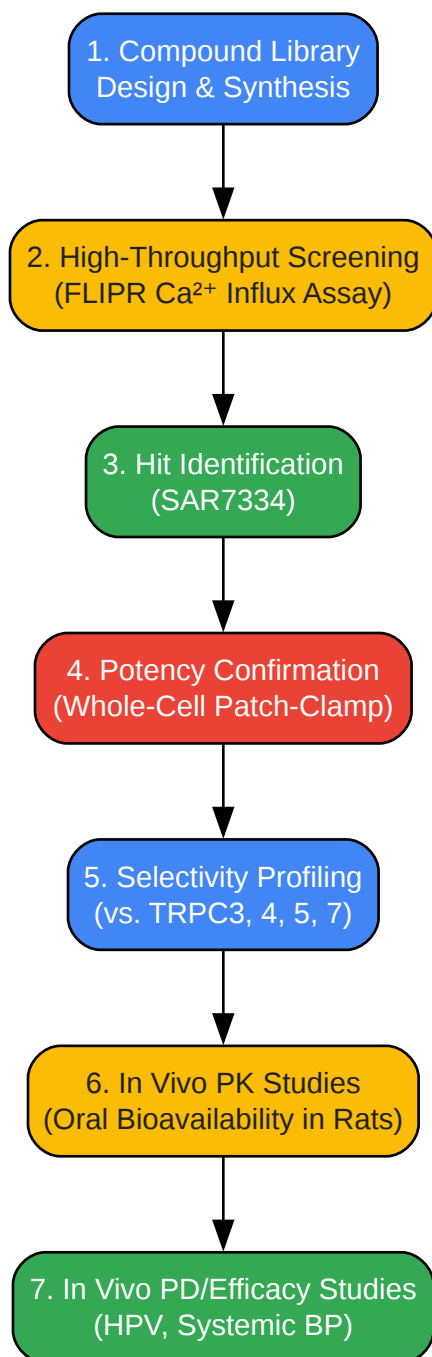
Preclinical In Vivo Efficacy

SAR7334 has been evaluated in several preclinical models, confirming its ability to inhibit TRPC6-mediated processes in a physiological context.

- **Hypoxic Pulmonary Vasoconstriction (HPV):** Acute HPV is known to be dependent on TRPC6 activity.[9] In isolated perfused mouse lungs, SAR7334 effectively suppressed TRPC6-dependent HPV, confirming its in vivo target engagement.[9][10]
- **Systemic Blood Pressure:** In a short-term study using spontaneously hypertensive rats (SHR), oral administration of SAR7334 did not lead to a significant change in mean arterial pressure.[1][9] This suggests that TRPC6 may not be a primary regulator of systemic blood pressure in this model.[9][10]
- **Kidney Disease:** Given the strong link between TRPC6 gain-of-function and FSGS, TRPC6 inhibitors are of great interest.[7] SAR7334 has been used in models of kidney disease to demonstrate that blocking TRPC6 can prevent Angiotensin II-evoked calcium influx in podocytes, a key event in the pathology of glomerular diseases.[1][15] It has also been shown to inhibit oxidative stress-induced apoptosis in renal proximal tubule cells.[11]

Experimental Protocols and Workflows

The discovery and characterization of SAR7334 involved a series of standard and specialized pharmacological assays.



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Experimental workflow for SAR7334 discovery.

Intracellular Ca²⁺ Measurement (FLIPR Assay)

This method is used for high-throughput screening and for determining the IC_{50} of compounds on TRPC channel-mediated calcium influx.

- Cell Lines: HEK293 cells stably expressing human TRPC3, TRPC4, TRPC5, TRPC6, or TRPC7.
- Procedure:
 - Cells are seeded into 384-well plates.
 - After 24 hours, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
 - Cells are washed and incubated with varying concentrations of **SAR7334 hydrochloride** or vehicle for 10 minutes.[\[14\]](#)
 - A TRPC6 agonist, such as the diacylglycerol analog 1-oleoyl-2-acetyl-sn-glycerol (OAG), is added to stimulate the channel.
 - Changes in intracellular calcium are measured as changes in fluorescence using a Fluorometric Imaging Plate Reader (FLIPR).
 - IC_{50} values are calculated from the concentration-response curves.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel currents and is the gold standard for confirming channel blockade.

- Cell Line: HEK-FITR cells expressing TRPC6.
- Procedure:
 - Whole-cell currents are recorded using a patch-clamp amplifier.
 - The standard extracellular solution contains (in mM): 140 NaCl, 5 CsCl, 1 $MgCl_2$, 2 $CaCl_2$, 10 HEPES, 10 glucose, adjusted to pH 7.4.

- The intracellular pipette solution contains (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 5 EGTA, adjusted to pH 7.3.
- TRPC6 currents are stimulated by application of 50 μ M OAG.
- SAR7334 is applied at various concentrations to the bath solution to determine its dose-dependent inhibition of the OAG-induced current.[\[9\]](#)
- The IC₅₀ is determined by fitting the concentration-response data.[\[1\]](#)

In Vivo Pharmacokinetic Study

This protocol is used to assess the oral bioavailability and plasma concentration profile of the compound.

- Animal Model: Male Sprague Dawley rats.[\[9\]](#)
- Procedure:
 - SAR7334 is formulated in a vehicle suitable for oral administration (e.g., 30% glycoferol/cremophor 70% glucose solution).[\[9\]](#)
 - A single dose (e.g., 10 mg/kg) is administered by oral gavage.[\[9\]](#)[\[14\]](#)
 - Blood samples (~200 μ L) are collected via tail tip sampling at multiple time points over a 24-hour period.[\[9\]](#)
 - Plasma is separated and stored at -15°C or below until analysis.[\[9\]](#)
 - Plasma concentrations of SAR7334 are determined using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

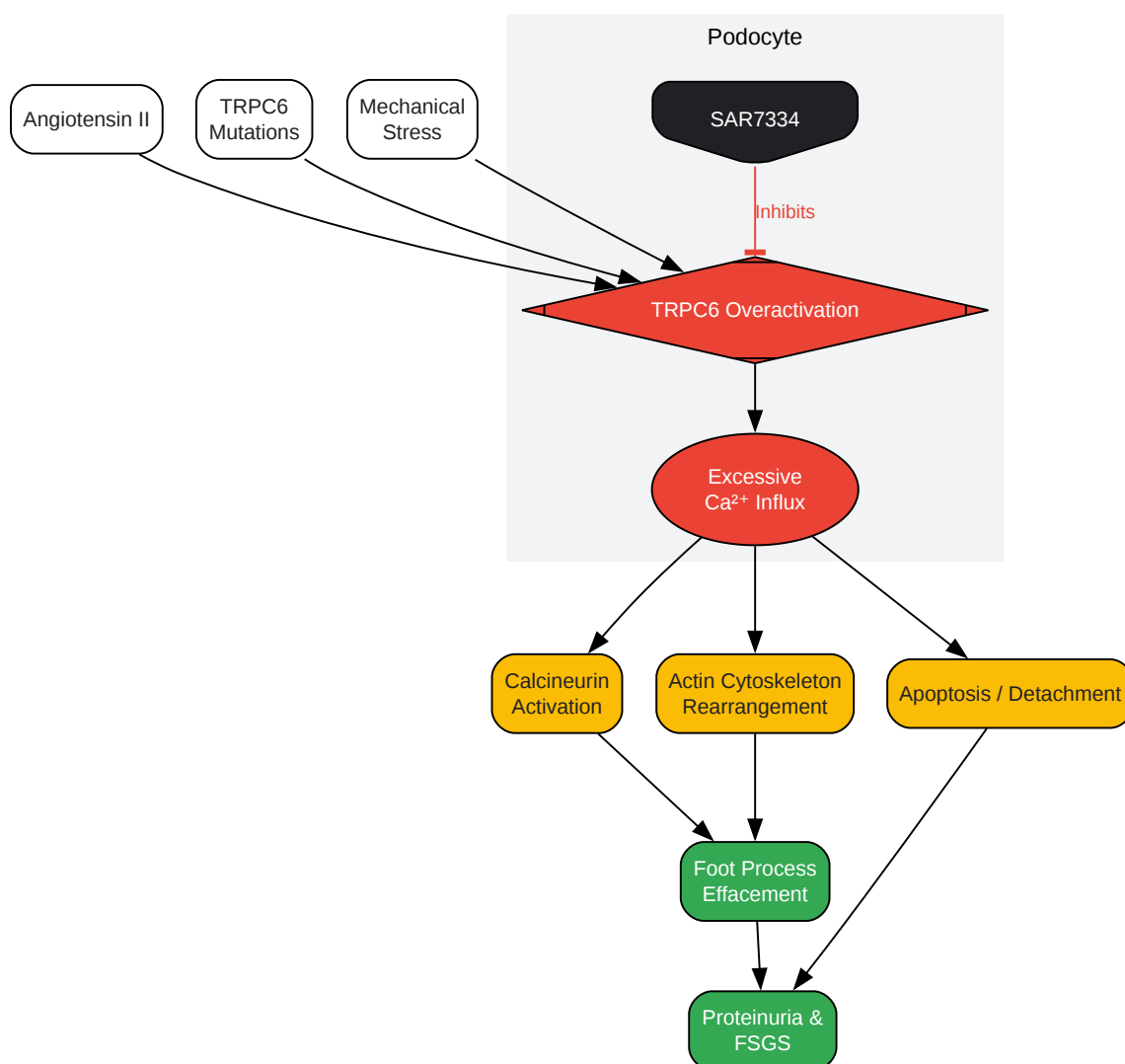
Hypoxic Pulmonary Vasoconstriction (HPV) in Isolated Lungs

This ex vivo model assesses the effect of the compound on a TRPC6-dependent physiological response.

- Animal Model: Mice.
- Procedure:
 - The animal is anesthetized, and the trachea is cannulated for ventilation.
 - The chest is opened, and cannulas are placed in the pulmonary artery and the left atrium.
 - The lungs are perfused with a physiological salt solution at a constant flow rate.
 - Pulmonary arterial pressure is continuously monitored.
 - Hypoxia is induced by ventilating the lungs with a gas mixture containing low oxygen (e.g., 1% O₂). This causes a rapid increase in pulmonary arterial pressure (the HPV response).
 - SAR7334 is added to the perfusate, and the hypoxic challenge is repeated to determine if the compound can block the HPV response.[9]

Disease Relevance: TRPC6 in Podocyte Pathophysiology

In the kidney, TRPC6 is a critical component of the podocyte slit diaphragm, the primary filtration barrier.[6][7] In healthy podocytes, TRPC6 activity is tightly regulated. However, gain-of-function mutations or upregulation in response to stress (e.g., angiotensin II, mechanical stretch) leads to excessive Ca²⁺ influx. This calcium overload triggers a cascade of detrimental events, including activation of calcineurin, cytoskeletal rearrangement, podocyte foot process effacement, and eventual apoptosis or detachment, leading to proteinuria and FSGS.[5][7] SAR7334, by blocking this aberrant Ca²⁺ entry, represents a targeted therapeutic strategy to preserve podocyte integrity.



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Role of TRPC6 in podocyte injury and FSGS.

Conclusion

SAR7334 hydrochloride is a well-characterized, highly potent, and selective inhibitor of the TRPC6 cation channel.[9][10] Its favorable pharmacological profile, including oral bioavailability, has enabled its use in a variety of in vitro, ex vivo, and in vivo experimental systems to probe the function of TRPC6.[9] For researchers in nephrology, pulmonology, and cardiology, SAR7334 serves as an essential tool for elucidating the complex roles of TRPC6 in health and disease and for validating TRPC6 as a potential therapeutic target for conditions such as chronic kidney disease and pulmonary hypertension.

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- To cite this document: BenchChem. [SAR7334 hydrochloride TRPC6 channel blocker]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560093#sar7334-hydrochloride-trpc6-channel-blocker]

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